Diethyl 4-Oxooctanedioate
Description
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 4-oxooctanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)7-5-6-10(13)8-9-12(15)17-4-2/h3-9H2,1-2H3 |
InChI Key |
RKVHDMUAYAAHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Oxooctanedioate can be synthesized through the Michael addition reaction. This involves the reaction of ethyl acrylate with heptanoate in the presence of a catalyst such as potassium fluoride. The reaction typically yields diethyl 5-acetyl-4-oxooctanedioate with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of enolate ions. This process includes the treatment of diethyl malonate with an alkyl halide in the presence of a base like sodium ethoxide. The reaction proceeds through an S_N2 mechanism, forming a new carbon-carbon bond .
Chemical Reactions Analysis
Michael Addition Reactions
Diethyl 4-oxooctanedioate participates in base-catalyzed Michael additions to form branched aliphatic esters. For example, potassium fluoride (KF)-mediated addition with ethyl acrylate yields diethyl 5-acetyl-4-oxooctanedioate (89% yield) under mild conditions .
Intramolecular Cyclization Pathways
Under basic conditions, the compound undergoes cyclization to form cyclic ketones. For example, treatment with sodium hydride (NaH) induces intramolecular aldol condensation, yielding substituted cyclohexenones .
Enolate-Mediated Alkylation
The α-hydrogens of the β-keto group are susceptible to deprotonation, enabling alkylation. Using LDA (lithium diisopropylamide), the enolate reacts with alkyl halides to form C-alkylated derivatives .
| Factor | Details |
|---|---|
| Base | LDA or NaH |
| Electrophile | Primary alkyl halides (e.g., benzyl bromide) |
| Solvent | THF at -78°C |
| Stereoselectivity | Predominantly syn-addition due to steric shielding of tert-butyl groups |
Hydrolysis and Decarboxylation
Acidic or basic hydrolysis cleaves the ester groups, yielding 4-oxooctanedioic acid. Subsequent thermal decarboxylation generates cyclic ketones:
Scientific Research Applications
Diethyl 4-Oxooctanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 4-Oxooctanedioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-Oxooctanedioate: Similar in structure but differs in the position of the oxo group.
Diethyl Malonate: A simpler ester with similar reactivity in alkylation reactions.
Uniqueness
Diethyl 4-Oxooctanedioate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for Diethyl 4-Oxooctanedioate, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via esterification or transesterification of 4-oxooctanedioic acid derivatives. Key steps include:
- Reagent Selection : Use anhydrous ethanol and acid catalysts (e.g., sulfuric acid) for esterification under reflux .
- Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios of starting materials to minimize side products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Keep in airtight containers away from heat or ignition sources (flash point ~150–160°C) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to confirm ester groups and ketone positions (δ ~4.1–4.3 ppm for ethoxy protons) .
- FTIR : Peaks at ~1740 cm (ester C=O) and 1710 cm (ketone C=O) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~244.2) .
- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?
- Methodological Answer :
- Software Tools : Gaussian or ORCA for DFT calculations to map potential energy surfaces for nucleophilic acyl substitutions .
- Key Parameters : Optimize transition states (e.g., tetrahedral intermediates in ester hydrolysis) using B3LYP/6-31G(d) basis sets .
- Validation : Compare computed IR spectra with experimental data to confirm mechanistic pathways .
Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer :
- Systematic Variability Analysis : Test variables (solvent polarity, temperature, catalyst loading) to identify outliers .
- Meta-Analysis : Use scoping reviews to aggregate data from peer-reviewed studies, prioritizing experiments with rigorous controls .
- Error Mitigation : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) and report confidence intervals .
Q. How to design multi-step syntheses using this compound as a key intermediate?
- Methodological Answer :
- Retrosynthetic Planning : Target applications in β-keto ester chemistry (e.g., Claisen condensations or Michael additions) .
- Stepwise Optimization :
- Step 1 : Convert this compound to enolate using LDA or NaH .
- Step 2 : React with electrophiles (e.g., alkyl halides) under inert atmosphere .
- Scale-Up Considerations : Use flow chemistry for exothermic reactions to improve reproducibility .
Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?
- Methodological Answer :
- Fate and Transport Modeling : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .
- Aquatic Toxicity Testing :
- Daphnia magna Acute Toxicity : 48-hour LC assays under OECD guidelines .
- Algal Growth Inhibition : Measure EC values for Chlorella vulgaris .
- Data Reporting : Follow FAIR principles for open-access repositories (e.g., Chemotion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
